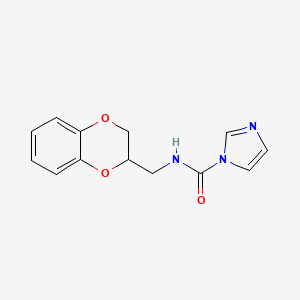

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-imidazole-1-carboxamide

Description

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-imidazole-1-carboxamide is a chemical compound that features a benzodioxin ring fused with an imidazole ring

Properties

Molecular Formula |

C13H13N3O3 |

|---|---|

Molecular Weight |

259.26 g/mol |

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)imidazole-1-carboxamide |

InChI |

InChI=1S/C13H13N3O3/c17-13(16-6-5-14-9-16)15-7-10-8-18-11-3-1-2-4-12(11)19-10/h1-6,9-10H,7-8H2,(H,15,17) |

InChI Key |

BYRDGFOAVZPIII-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)CNC(=O)N3C=CN=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-imidazole-1-carboxamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with imidazole derivatives under specific conditions. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and lithium hydride (LiH) as a base . The reaction proceeds through nucleophilic substitution, where the benzodioxin ring is functionalized with the imidazole moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: H2 gas with Pd/C catalyst.

Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of alkyl or aryl groups.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-imidazole-1-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(2,6-dimethoxyphenoxy)ethanamine: A benzodioxine derivative with selective α1A-adrenergic antagonist properties.

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N’-(4-methylbenzoyl)thiourea:

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-imidazole-1-carboxamide is unique due to its dual functionality, combining the properties of both benzodioxin and imidazole rings

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-imidazole-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and immunology. This article reviews its biological activity based on available research findings, case studies, and synthesized data.

Chemical Structure and Synthesis

The compound features a unique bicyclic structure that includes a benzodioxin moiety and an imidazole ring. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the desired product with high purity. The characterization of the compound is usually confirmed through techniques such as NMR, IR spectroscopy, and mass spectrometry.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines. For instance:

- Cytotoxicity : The compound showed significant cytotoxic effects with IC50 values ranging from 10 to 25 µM against human cancer cell lines such as HeLa and MCF-7 .

- Mechanism of Action : The compound induces apoptosis in cancer cells through the upregulation of pro-apoptotic proteins like caspase-3 and Bax while downregulating anti-apoptotic proteins such as Bcl-2. This dual mechanism suggests its potential as a therapeutic agent in cancer treatment .

Immunomodulatory Effects

In addition to its anticancer properties, this compound has been investigated for its immunomodulatory effects:

- Immune Cell Activation : Studies utilizing mouse splenocytes have shown that at certain concentrations (e.g., 100 nM), the compound can enhance immune responses by rescuing immune cells from apoptosis induced by PD-1/PD-L1 interactions . This suggests its potential role in cancer immunotherapy.

Data Tables

| Biological Activity | IC50 (µM) | Cell Lines Tested | Mechanism |

|---|---|---|---|

| Cytotoxicity against cancer cells | 10 - 25 | HeLa, MCF-7 | Induces apoptosis via caspase activation |

| Immune cell activation | 100 | Mouse splenocytes | Rescues cells from PD-1/PD-L1 mediated apoptosis |

Case Studies

Several case studies have been documented regarding the biological activity of this compound:

- Case Study on Cancer Cell Lines : A study demonstrated that treatment with this compound resulted in significant cell cycle arrest in HepG2 liver cancer cells. Flow cytometry analysis showed an increase in cells at the G0/G1 phase, indicating a halt in cell proliferation .

- Immunological Response Study : Another investigation focused on the immunomodulatory effects where treated splenocytes exhibited enhanced production of cytokines such as IL-2 and IFN-gamma, indicating an active immune response .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.